molecular formula C18H17NO3 B367220 1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione CAS No. 797780-63-3

1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione

Cat. No. B367220
CAS RN: 797780-63-3
M. Wt: 295.3g/mol
InChI Key: SCIGGBIWMGSOLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Propan-2-yloxyphenyl)methyl]indole-2,3-dione, also known as LY-294,002, is a chemical compound that has been widely used in scientific research for its ability to inhibit the activity of phosphoinositide 3-kinases (PI3Ks). This enzyme is involved in a variety of cellular processes, including cell growth, differentiation, and survival, making it an important target for drug development.

Scientific Research Applications

Eco-friendly Synthesis Methods

Researchers have explored eco-friendly methods for synthesizing derivatives of indole-2,3-dione compounds. For example, 1,3,3-tri(1H-indol-3-yl)propan-1-one was synthesized using pure citrus lemon juice as a catalyst, demonstrating an environmentally benign approach to generating these compounds (Hassan, Mostafa, & Zayed, 2020).

Structural Analysis and Properties

The structural analysis of similar compounds has been conducted to understand their physical and chemical properties better. For instance, the crystal structure of 1-propyl-1H-indole-2,3-dione revealed interesting hydrogen bonding patterns and planarity of the indole-2,3-dione unit, offering insights into its reactivity and potential applications in material science (Qachchachi et al., 2016).

Novel Syntheses and Derivatives

Novel synthesis routes and derivatives of indole-2,3-dione compounds have been explored, demonstrating their versatility in creating bioactive molecules. For example, novel asymmetric dihetarylethenes derived from N-isopropylindole and thiophene were synthesized, exhibiting photochromism and potential for development as molecular switches (Makarova et al., 2013).

Antimicrobial and Anticorrosion Activities

Some derivatives of indole-2,3-dione have been investigated for their antimicrobial and anticorrosion activities. A study reported the synthesis of indole-2,3-dione Mannich bases with reported antibacterial activities and potential as efficient inhibitors against metal corrosion, highlighting their multifaceted applications (Yanhong Miao, 2014).

properties

IUPAC Name

1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12(2)22-16-10-6-3-7-13(16)11-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIGGBIWMGSOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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